methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound that features an imidazole ring, a benzoate ester, and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP).
Introduction of the Sulfanylacetyl Group: This step involves the reaction of the imidazole derivative with a suitable thiol compound under basic conditions to introduce the sulfanyl group.
Coupling with Benzoate Ester: The final step involves the coupling of the sulfanylacetyl-imidazole intermediate with methyl 4-aminobenzoate under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted imidazole derivatives.
Scientific Research Applications
METHYL 4-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE depends on its application:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: This compound shares the imidazole ring but has different substituents, leading to different chemical properties and applications.
1-Carboxymethylmetronidazole: Another imidazole derivative with distinct functional groups and uses.
Uniqueness
METHYL 4-({2-[(5-ETHYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its combination of an imidazole ring, a sulfanylacetyl group, and a benzoate ester. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other imidazole derivatives.
Biological Activity
Methyl 4-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by the presence of an imidazole ring and a sulfanyl group, suggests interesting biological activities that merit investigation.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H19N3O2S
- Molecular Weight : 305.39 g/mol
- CAS Number : 2320924-46-5
The structure includes a methyl ester group, an amide linkage, and an imidazole moiety, which are critical for its biological interactions.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Cytokine Induction : Similar compounds have been shown to induce the production of cytokines, particularly interferon (IFN), which plays a crucial role in antiviral responses and immune modulation .
- Enzyme Inhibition : The imidazole ring often interacts with metal ions in enzymes, potentially leading to inhibition of specific biochemical pathways relevant to disease processes .
Antiviral Activity
Research indicates that imidazole derivatives exhibit antiviral properties. For instance, studies on related compounds have demonstrated their ability to inhibit viral replication and lesion development in animal models. The mechanism involves enhancing the host's immune response through cytokine production, particularly IFN .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activity against various pathogens. The sulfanyl group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increasing its efficacy against bacterial strains .
Anticancer Potential
Preliminary studies suggest that compounds with similar structural features can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is often linked to their ability to modulate signaling pathways involved in cell proliferation and survival.
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of imidazole derivatives, it was found that certain compounds could significantly reduce viral load in infected cell cultures. These findings suggest that this compound may share similar properties, warranting further exploration in clinical settings.
Case Study 2: Antimicrobial Activity
A comparative analysis of various imidazole-based compounds revealed that those containing sulfanyl groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Summary of Biological Activities
Properties
Molecular Formula |
C16H19N3O3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 4-[[2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C16H19N3O3S/c1-4-13-10(2)17-16(19-13)23-9-14(20)18-12-7-5-11(6-8-12)15(21)22-3/h5-8H,4,9H2,1-3H3,(H,17,19)(H,18,20) |
InChI Key |
JUXOUDYJZQRTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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